2-Bromo-3-methyl-4-nitropyridine 1-oxide
Overview
Description
2-Bromo-3-methyl-4-nitropyridine 1-oxide is an organic compound with the molecular formula C6H5BrN2O3 It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-3-methyl-4-nitropyridine 1-oxide can be synthesized through a multi-step process. One common method involves the bromination of 2-methoxy-4-methyl-3-nitropyridine. The reaction typically involves the addition of bromine to a solution of 2-methoxy-4-methyl-3-nitropyridine in acetic acid, followed by heating the mixture to around 80°C for 12 hours .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-methyl-4-nitropyridine 1-oxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organolithium or organomagnesium compounds.
Reduction Reactions: Typical reducing agents include hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as 2-substituted-3-methyl-4-nitropyridine derivatives.
Reduction Reactions: The major product is 2-bromo-3-methyl-4-aminopyridine.
Oxidation Reactions: The major product is 2-bromo-3-carboxy-4-nitropyridine.
Scientific Research Applications
2-Bromo-3-methyl-4-nitropyridine 1-oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3-methyl-4-nitropyridine 1-oxide involves its interaction with molecular targets through its functional groups. The bromine atom can participate in substitution reactions, while the nitro group can undergo reduction or oxidation. These reactions can modulate the activity of enzymes or other biological molecules, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Bromo-3-methyl-4-nitropyridine 1-oxide is unique due to the presence of both a bromine atom and a nitro group on the pyridine ring, which allows for a diverse range of chemical reactions and applications. Its specific substitution pattern also distinguishes it from other similar compounds.
Properties
IUPAC Name |
2-bromo-3-methyl-4-nitro-1-oxidopyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3/c1-4-5(9(11)12)2-3-8(10)6(4)7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFAWFOAOYIDEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C[N+](=C1Br)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372854 | |
Record name | Pyridine, 2-bromo-3-methyl-4-nitro-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60323-97-9 | |
Record name | Pyridine, 2-bromo-3-methyl-4-nitro-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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